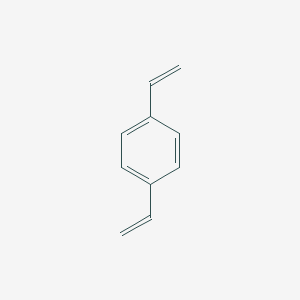

1,4-Divinylbenzene

Overview

Description

1,4-Divinylbenzene: is an organic compound with the chemical formula C10H10 . It consists of a benzene ring with two vinyl groups attached at the 1 and 4 positions. This compound is a colorless liquid that is primarily used in the production of cross-linked polymers. It is related to styrene (vinylbenzene) by the addition of a second vinyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction can be represented as follows:

C6H4(C2H5)2→C6H4(C2H3)2+2H2

This process involves heating diethylbenzene in the presence of a dehydrogenation catalyst .

Industrial Production Methods: In industrial settings, this compound is produced as a mixture with its isomers, 1,2-divinylbenzene and 1,3-divinylbenzene. The mixture is then separated using distillation techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Divinylbenzene undergoes various types of chemical reactions, including:

Polymerization: It can polymerize to form cross-linked polymers, which are used in ion exchange resins and other applications.

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Common Reagents and Conditions:

Polymerization: This reaction typically requires a radical initiator and is carried out under controlled temperature conditions.

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products:

Polymerization: The major product is a cross-linked polymer.

Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives.

Scientific Research Applications

Polymer Synthesis

Cross-Linking Agent:

1,4-Divinylbenzene is primarily used as a cross-linking agent in the synthesis of polymers. It enhances the mechanical properties and thermal stability of polymeric materials. For instance, DVB is commonly employed in the production of polystyrene-based resins, which are utilized in various applications including coatings, adhesives, and composites .

Case Study:

A study demonstrated the use of DVB in the synthesis of hyper-crosslinked polystyrene microspheres. These microspheres exhibited enhanced adsorption properties for hazardous dyes from wastewater, highlighting DVB's role in environmental applications .

Drug Development

Building Block for Pharmaceuticals:

DVB serves as a building block for synthesizing various pharmaceutical compounds. Its reactivity allows it to participate in polymerization reactions that create drug delivery systems with controlled release properties.

Case Study:

Research involving Carbopol polymers combined with DVB showed improved mechanical strength and controlled release rates for dextromethorphan hydrobromide matrix tablets. The study indicated that using DVB in polymer formulations could enhance drug stability and efficacy .

Analytical Chemistry

Sorbent Material:

Hydrophilic divinylbenzene has emerged as an effective sorbent for active sampling of analytes from aqueous matrices. Its ability to interact with a wide range of organic contaminants makes it valuable for environmental monitoring.

Data Table: Sorption Properties of Hydrophilic DVB

| Contaminant Type | Log P Range | Sorption Mechanism |

|---|---|---|

| Polar Compounds | < 4 | Physisorption |

| Nonpolar Compounds | > 4 | Multiple hydrogen bonding |

This table summarizes the sorption characteristics of hydrophilic DVB, demonstrating its effectiveness in capturing both polar and nonpolar compounds .

Material Science

Polymer Nanocomposites:

DVB is utilized in creating polymer nanocomposites that incorporate nanoparticles for enhanced properties such as conductivity and thermal stability. The incorporation of DVB allows for better dispersion of nanoparticles within the polymer matrix.

Case Study:

A recent study explored the use of DVB in developing conductive polymer nanocomposites that exhibited improved electrical properties due to the uniform distribution of carbon nanotubes within the polymer matrix .

Environmental Applications

Wastewater Treatment:

The application of DVB in wastewater treatment processes has gained attention due to its ability to form cross-linked networks that can adsorb pollutants effectively.

Case Study:

Research indicated that DVB-based materials could significantly reduce dye concentrations in wastewater, showcasing their potential for environmental remediation efforts .

Mechanism of Action

The primary mechanism of action of 1,4-divinylbenzene involves its ability to undergo polymerization and form cross-linked structures. This process is initiated by radical initiators, which generate free radicals that react with the vinyl groups on the benzene ring. The resulting cross-linked polymers have enhanced mechanical and thermal properties, making them suitable for various applications .

Comparison with Similar Compounds

- 1,2-Divinylbenzene

- 1,3-Divinylbenzene

- Styrene (Vinylbenzene)

Comparison: 1,4-Divinylbenzene is unique due to its symmetrical structure, which allows for more uniform cross-linking compared to its isomers. This results in polymers with more consistent properties. In contrast, 1,2-divinylbenzene and 1,3-divinylbenzene have different substitution patterns, leading to variations in the properties of the resulting polymers .

Biological Activity

1,4-Divinylbenzene (DVB) is an aromatic compound widely utilized in polymer chemistry, particularly in the synthesis of cross-linked polymers. Its unique structure, featuring two vinyl groups attached to a benzene ring, allows it to participate in various chemical reactions, making it valuable in applications ranging from plastics to biomedical materials. This article focuses on the biological activity of this compound, emphasizing its toxicological effects, potential carcinogenicity, and applications in antimicrobial materials.

Acute and Chronic Toxicity

Research indicates that exposure to this compound can lead to significant health effects. A study involving F344/N rats and B6C3F1 mice assessed the compound's inhalation toxicity over extended periods. Key findings include:

- Body Weight Changes : In rats exposed to high concentrations (400 ppm), significant decreases in body weight were observed. Males showed increased relative kidney and liver weights compared to controls .

- Histopathological Changes : Notable incidences of degeneration and hyperplasia of the olfactory epithelium were reported in both species at elevated exposure levels. Additionally, chronic inflammation was noted in the lungs of high-exposure male rats .

- Carcinogenic Potential : The study concluded equivocal evidence of carcinogenic activity in male rats based on kidney tumors and glial tumors in the brain, while no such evidence was found in female rats or male mice .

Case Studies

A recent investigation into the antibacterial properties of a polymer derived from eugenol and divinylbenzene demonstrated promising results. The synthesized nitrated copolyeugenol-divinylbenzene (PEDVB-NO2) exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted:

- Synthesis Method : PEDVB-NO2 was created through cationic polymerization followed by nitration, achieving a nitration degree of 45.58% .

- Antibacterial Efficacy : The coated fabric displayed effective antibacterial properties even after 30 laundering cycles, indicating durability and potential for practical applications in textiles .

Polymerization Effects

The biological activity of this compound is closely linked to its role in polymerization processes. It has been shown that varying concentrations of DVB affect the kinetics of graft polymerization with styrene:

- Low Concentrations : At low concentrations (below 0.5 vol.%), DVB enhances the rate of graft polymerization due to increased chain mobility .

- High Concentrations : Conversely, at higher concentrations, a decrease in polymerization rate is observed due to reduced diffusion rates within the cross-linked network .

Antimicrobial Properties

The incorporation of DVB into polymer matrices has been explored for its potential to enhance antimicrobial properties. The modification of natural compounds like eugenol into functionalized polymers can significantly improve their effectiveness against microbial strains.

Table 1: Toxicological Effects of this compound

| Study Type | Organism | Exposure Duration | Key Findings |

|---|---|---|---|

| Acute Inhalation | Rats | 14 days | Significant body weight loss at 400 ppm |

| Chronic Inhalation | Mice | 105 weeks | Equivocal evidence of carcinogenicity |

| Antibacterial Study | Cotton Fabric | N/A | Effective against E. coli and S. aureus post-laundering |

Q & A

Basic Research Questions

Q. What role does 1,4-divinylbenzene play in enhancing the mechanical properties of polystyrene?

Methodological Answer: When added in small amounts (1–3 wt%) during the free-radical polymerization of styrene, 1,4-DVB acts as a crosslinking agent. Its two vinyl groups form covalent bonds between adjacent polymer chains, creating a three-dimensional network. This crosslinking improves tensile strength and solvent resistance. Experimental studies demonstrate that even 1% 1,4-DVB reduces solubility in organic solvents like toluene due to restricted chain mobility. Kinetic data suggest that the pendant vinyl groups in 1,4-DVB exhibit reduced reactivity compared to monomeric vinyl groups, necessitating optimized initiator concentrations (e.g., AIBN) to balance crosslinking efficiency and gelation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Handling 1,4-DVB requires strict adherence to safety data sheet (SDS) guidelines. Key protocols include:

- Use of closed systems or local exhaust ventilation to prevent inhalation.

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Immediate access to emergency showers and eyewash stations.

- Storage in inert atmospheres (e.g., under nitrogen) at temperatures below 25°C to inhibit premature polymerization. Toxicity studies emphasize avoiding skin contact due to potential sensitization and ensuring proper waste disposal via approved chemical channels .

Advanced Research Questions

Q. How do cyclization reactions influence the crosslinking efficiency of this compound during polymerization?

Methodological Answer: Cyclization competes with intermolecular crosslinking in free-radical polymerization. Kinetic modeling of 1,4-DVB in toluene (<5% w/v) reveals that 30–60% of pendant vinyl groups form intramolecular cycles, reducing crosslink density. The reactivity ratio of pendant to monomeric vinyl groups is 10⁻²–10⁻³, necessitating high initiator concentrations (e.g., 0.1–1.0 mol%) to drive intermolecular reactions. Gelation analysis via the critical exponent γ (≈1.7) indicates non-mean-field behavior near the gel point, suggesting fractal-like network formation. Ultrasonic degradation studies corroborate reduced mechanical stability in highly cyclized polymers .

Q. What advanced synthesis techniques enable precise control over 1,4-DVB-based microgel architectures?

Methodological Answer: Anionic dispersion polymerization in n-heptane at 50°C allows tailored microgel synthesis. Using poly(tert-butylstyrene) (PtBS) as a steric stabilizer and initiator, microgel nuclei form at critical micelle concentrations (CMCs) of PtBS-block-poly(4-vinylstyrene). Key parameters:

- PtBS chain length: Longer chains (e.g., Mₙ > 10 kDa) reduce intrinsic viscosity ([η]) by 30–50% due to surface crowding.

- 1,4-DVB concentration: Above 30–35 mol%, microgels transition to macrogels via interparticle crosslinking. Light scattering and viscosimetry confirm solvated PtBS chains pack densely on nuclei surfaces, enabling applications in stimuli-responsive materials .

Q. How do theoretical models explain the electronic structure and reactivity of this compound?

Methodological Answer: Hückel molecular orbital (HMO) theory predicts the electronic structure of 1,4-DVB by analyzing π-orbital interactions. Comparative studies with 2-phenylbutadiene reveal distinct resonance stabilization due to conjugation between the benzene ring and vinyl groups. Density functional theory (DFT) calculations highlight reduced electron density at the vinyl termini, increasing susceptibility to radical attack during polymerization. These models guide monomer design for tailored reactivity in copolymer systems .

Q. What statistical approaches are critical for analyzing polymerization kinetics of this compound?

Methodological Answer: Nonlinear regression analysis of time-resolved conversion data employs:

- R² > 0.98 and Fisher-Snedecor F-statistics > 100 to validate kinetic models.

- Confidence intervals for rate constants (k₁) derived from t-distributions (|t| > 1.96 for p < 0.05). For reversible reactions, the Bodenstein approximation simplifies rate equations by assuming quasi-steady-state intermediates. Case studies using styrene-1,4-DVB copolymers demonstrate 95% prediction accuracy for gelation thresholds .

Q. Methodological Insights from Key Studies

Properties

IUPAC Name |

1,4-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEERVPDNCOGWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-95-1 | |

| Record name | Benzene, 1,4-diethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2033863 | |

| Record name | 1,4-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-06-6 | |

| Record name | p-Divinylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8RGZ4ML2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.